2-Nitrophenyl isothiocyanate
Overview
Description
2-Nitrophenyl isothiocyanate and its derivatives are chemical compounds that have been studied for various applications in organic synthesis and chemical analysis. These compounds are characterized by the presence of a nitro group and an isothiocyanate group attached to a phenyl ring, which allows them to participate in a range of chemical reactions. The versatility of these compounds is demonstrated by their use in the synthesis of complex molecules, such as the fused gamma-lactam beta-lactone bicycle, and in the resolution of racemic mixtures of amino acids through the formation of diastereomeric thiourea derivatives .
Synthesis Analysis
The synthesis of 2-nitrophenyl isothiocyanate derivatives can be achieved through various methods. For instance, the convertible isocyanide form of the compound was used to synthesize the fused gamma-lactam beta-lactone bicycle of proteasome inhibitor omuralide. This process involved a sequential biscyclization strategy starting from a linear keto acid precursor and included a stereocontrolled Ugi reaction . Another synthesis approach involved the preparation of 2-nitro-2′-isothiocyanatobiphenyl for the study of electrochemically initiated intramolecular cyclization, demonstrating the compound's potential in electrochemical reactions .
Molecular Structure Analysis
The molecular structure of 1-(2-nitrophenyl)-3-phenylthiourea, a derivative of 2-nitrophenyl isothiocyanate, was elucidated by the reaction of 2-nitrobenzenamine with KOH and 1-isothiocyanatobenzene. The resulting compound exhibited dihedral angles between the thiourea plane and the phenyl rings, as well as between the two phenyl rings, which were determined through crystallographic analysis. This structural information is crucial for understanding the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
2-Nitrophenyl isothiocyanate derivatives are reactive and can undergo various chemical reactions. For example, the electrochemically initiated intramolecular cyclization of 2-nitro-2′-isothiocyanatobiphenyl led to the formation of 6-mercaptodibenzo(d,f)-(1,3)-diazepin-5-oxide, with the reaction rate being influenced by the pH of the medium . Additionally, the use of (1S,2S)- and (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate in the resolution of racemic amino acids involved the formation of diastereomeric thiourea derivatives, showcasing the compound's utility in stereoselective synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-nitrophenyl isothiocyanate derivatives are influenced by their molecular structure. The weak intermolecular N—H⋯S and C—H⋯S hydrogen-bonding interactions observed in the crystal structure of 1-(2-nitrophenyl)-3-phenylthiourea suggest that these compounds may have unique properties that could be exploited in solid-state chemistry or materials science . The effects of pH, temperature, and reagent excess on the derivatization kinetics of amino acids using a derivative of 2-nitrophenyl isothiocyanate were also investigated, indicating the importance of these parameters in chemical reactions involving these compounds .
Scientific Research Applications
1. Kinetic Studies and Mechanism of Hydrolysis
2-Nitrophenyl isothiocyanate is involved in kinetic and mechanistic studies, particularly in hydrolysis reactions. Research conducted by Satchell & Satchell (1991) focused on the hydrolysis of p-nitrophenyl isothiocyanate in aqueous acid solution, influenced by Ag+ and Hg2+ ions, which leads to the formation of p-nitroaniline. This study revealed key details about the order of the reaction and the changes in entropy and enthalpy associated with the process (Satchell & Satchell, 1991).
2. Analytical Chemistry: Derivatization of Glutathione
In analytical chemistry, 2-Nitrophenyl isothiocyanate derivatives are used for the pre-column derivatization of glutathione for high-performance liquid chromatography (HPLC) analysis. Alexeeva et al. (2018) developed a method for analyzing glutathione using 4-methoxy-2-nitrophenyl isothiocyanate, improving the detection and quantification of glutathione, which has significant implications in the therapy of various diseases (Alexeeva et al., 2018).
3. Development of Fluorescent Dyes
Frath et al. (2012) demonstrated the use of a Boranil fluorophore bearing a nitro-phenyl group, which was converted to amide, imine, urea, and thiourea derivatives that are fluorescent dyes. The isothiocyanate intermediate derivative was used in a labeling experiment with Bovine Serum Albumin (BSA), showcasing its application in creating fluorescent markers for biological research (Frath et al., 2012).
4. Anticarcinogenic Activities
Zhang & Talalay (1994) discussed the role of organic isothiocyanates, including derivatives of 2-nitrophenyl isothiocyanate, in anticarcinogenic activities. These compounds are known to block tumor production induced by various carcinogens and are present in several vegetables consumed by humans. The study highlights the dual mechanisms of isothiocyanates in cancer prevention: suppression of carcinogen activation and induction of Phase 2 enzymes (Zhang & Talalay, 1994).
5. Antimicrobial and Antifungal Properties
Tang et al. (2018) investigated the synthesis of p-aromatic isothiocyanates, including p-nitrophenyl isothiocyanate, for their antimicrobial and antifungal properties. The study found that these compounds, particularly p-nitrophenyl isothiocyanate, exhibited significant inhibitory effects against plant pathogenic fungi and bacteria, suggesting their potential as alternatives to traditional synthetic fungicides (Tang et al., 2018).
Electrochemical Applications of 2-Nitrophenyl Isothiocyanate
1. Intramolecular Cyclization Studies
Hlavatý, Volke, and Manoušek (1975) explored the electrochemically initiated intramolecular cyclization of 2-nitro-2′-isothiocyanatobiphenyl. They discovered that when reduced at a mercury cathode in acidic media, an acid-catalyzed intramolecular reaction occurs, leading to the formation of 6-mercaptodibenzo (d, f)-(1,3)-diazepin-5-oxide, demonstrating its potential in electrochemical synthesis and transformation studies (Hlavatý et al., 1975).
2. Electrochemical Sensing of Organophosphates
In the field of electrochemical sensing, 2-nitrophenyl derivatives have been used to develop sensitive sensors. For example, Zhang et al. (2014) created an ultrasensitive electrochemical sensor for p-nitrophenyl organophosphates, demonstrating the efficacy of these compounds in the detection of hazardous substances at low concentrations (Zhang et al., 2014).
3. Electropolymerization and Electrochromism
Li et al. (1998) studied the electropolymerization of p-nitrophenyl-functionalized thiophene derivatives. They found that the electrochemical behavior of nitro groups has a significant impact on the conjugated π-electron systems of the resulting polymers, offering insights into the development of electroactive materials with potential applications in electrochromism and electronic devices (Li et al., 1998).
4. Electrosynthesis of Porphyrin Dimers or Arrays
Fang et al. (2014) investigated the redox properties of nitrophenylporphyrins and their use in the electrosynthesis of nitrophenyl-linked Zn porphyrin dimers or arrays. Their study highlighted the electrochemical characteristics of these compounds, demonstrating their potential in creating complex molecular structures with specific electronic properties (Fang et al., 2014).
Safety And Hazards
Future Directions
2-Nitrophenyl isothiocyanate is a versatile organic synthesis intermediate and pharmaceutical intermediate, widely used in the preparation of medicines, pesticides, and dyes . Therefore, the synthesis of isothiocyanates has been an important topic in organic chemistry . Further studies are needed to standardize the methods for comparing the antimicrobial activity of different isothiocyanates .
properties
IUPAC Name |
1-isothiocyanato-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)7-4-2-1-3-6(7)8-5-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWJHIXSVFDERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181658 | |
Record name | 2-Nitrophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl isothiocyanate | |
CAS RN |
2719-30-4 | |
Record name | 2-Nitrophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2719-30-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitrophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitrophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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